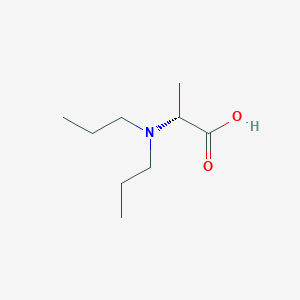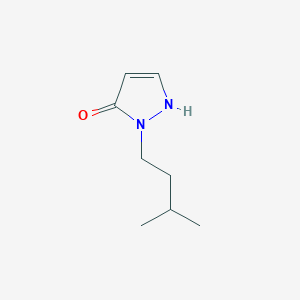![molecular formula C15H11ClN2O4S B13047406 methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)
methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with a methyl ester, a chloro group, and a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in oncology and anti-inflammatory therapies.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The chloro group may also play a role in modulating the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate
- Methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the pyrrolo[3,2-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H11ClN2O4S |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
methyl 1-(benzenesulfonyl)-5-chloropyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H11ClN2O4S/c1-22-15(19)13-9-11-12(7-8-14(16)17-11)18(13)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
HFNOBEVDYVEAIB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


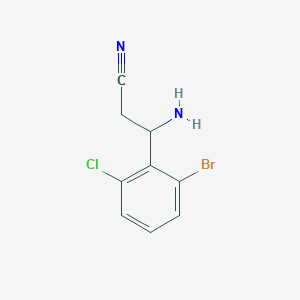
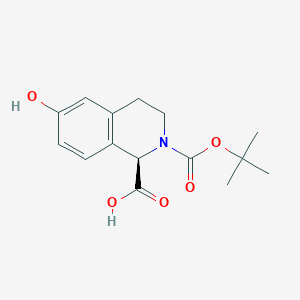
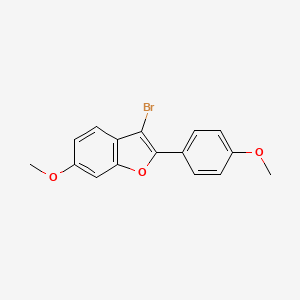
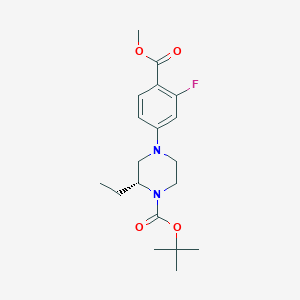
![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)
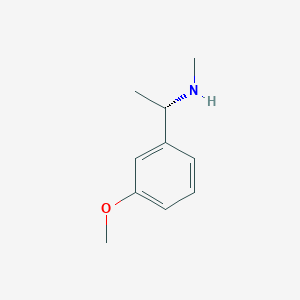

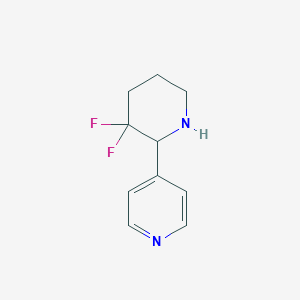
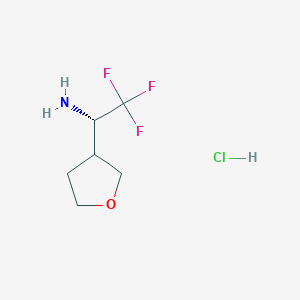
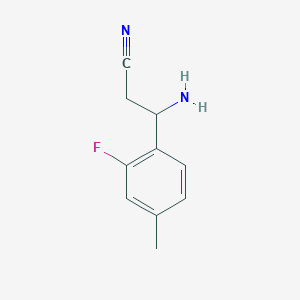
![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)
